molecular formula C13H18F2N2 B1491396 {1-[(2,5-Difluorophenyl)methyl]piperidin-3-yl}methanamine CAS No. 1308199-37-2

{1-[(2,5-Difluorophenyl)methyl]piperidin-3-yl}methanamine

Cat. No.: B1491396
CAS No.: 1308199-37-2
M. Wt: 240.29 g/mol
InChI Key: RWSFGGUKKDEDEE-UHFFFAOYSA-N
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Description

{1-[(2,5-Difluorophenyl)methyl]piperidin-3-yl}methanamine is a useful research compound. Its molecular formula is C13H18F2N2 and its molecular weight is 240.29 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

{1-[(2,5-Difluorophenyl)methyl]piperidin-3-yl}methanamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound has been observed to bind with high affinity to multiple receptors, which can influence various biochemical pathways . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of enzymes and receptors.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles and metabolic activities within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . This binding often results in conformational changes in the target biomolecules, which can alter their activity and function. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, which may be beneficial or detrimental depending on the context.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage is required to achieve the desired biological response. Beyond this threshold, increasing the dosage may not enhance the effect and could potentially cause harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism . These interactions can influence metabolic flux and alter metabolite levels within the cell. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further modulate its biological effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its efficacy and toxicity, as it needs to reach specific target sites to exert its effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interaction with other biomolecules and its overall biological activity.

Properties

IUPAC Name

[1-[(2,5-difluorophenyl)methyl]piperidin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F2N2/c14-12-3-4-13(15)11(6-12)9-17-5-1-2-10(7-16)8-17/h3-4,6,10H,1-2,5,7-9,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWSFGGUKKDEDEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=C(C=CC(=C2)F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.